molecular formula C9H8BrFO2 B1444645 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane CAS No. 773097-04-4

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane

Cat. No. B1444645
M. Wt: 247.06 g/mol
InChI Key: RZLIJHGMYMELEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, “2-Bromo-4-fluorophenylacetonitrile” has a molecular formula of C8H5BrFN .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, melting point, and boiling point. For instance, “2-Bromo-4-fluorophenylacetonitrile” has a molecular weight of 214.03 .

Scientific Research Applications

1. Synthesis and Fluorescence Studies

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has been utilized in the synthesis of compounds that exhibit fluorescence properties. For example, García-Hernández and Gabbaï (2009) reported the synthesis of compounds using 2-(2-bromophenyl)-dioxolane that resulted in green fluorescence emissions with quantum yields near 10% (García-Hernández & Gabbaï, 2009).

2. Enhanced Brightness in Nanoparticles

In the field of nanoparticle technology, 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane derivatives have contributed to the creation of enhanced brightness emission-tuned nanoparticles. Fischer, Baier, and Mecking (2013) employed similar compounds for initiating chain growth polymerization, leading to nanoparticles with bright fluorescence emission (Fischer, Baier, & Mecking, 2013).

3. Chemical Rearrangements and Synthesis

The compound has been used in chemical rearrangement studies, as demonstrated by Hasegawa et al. (1993), where 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane was used in formic acid to produce other complex dioxolane derivatives (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).

4. Regioselective Lithiation Studies

Porcs-Makkay and Simig (2009) explored the regioselective lithiation of similar dioxolane compounds, providing insights into selective deprotonation and lithiation reactions, crucial for organic synthesis (Porcs-Makkay & Simig, 2009).

5. Direct Fluorination Techniques

Kobayashi et al. (2003) reported the direct fluorination of 1,3-dioxolan-2-one, closely related to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane, to create compounds potentially useful for lithium-ion battery applications (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).

6. Synthesis of Poly[(2-Phenyl-1,3-dioxolane-4-yl)methyl Methacrylate]

Coskun et al. (1998) utilized (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from glycidyl methacrylate and benzaldehyde, for polymerization studies, contributing to the understanding of polymer degradation and stability (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

7. Palladium Catalyzed Suzuki Reactions

In the context of catalytic reactions, Bei et al. (1999) investigated the use of derivatives similar to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane as ligands in palladium-catalyzed Suzuki reactions, a critical process in organic synthesis (Bei, Turner, Weinberg, Guram, & Petersen, 1999).

Safety And Hazards

The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For example, the MSDS of “2-Bromo-4-fluorophenylacetonitrile” provides information on its potential hazards, first aid measures, and precautions for safe handling .

Future Directions

The future directions of a compound depend on its potential applications. For instance, “4-Bromo-2-fluorophenol” can be used as a starting material for the synthesis of various other compounds, indicating potential applications in organic synthesis .

properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLIJHGMYMELEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734999
Record name 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane

CAS RN

773097-04-4
Record name 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Wu, J Zhang, Q Meng, B Nare, RT Jacobs… - European journal of …, 2014 - Elsevier
Human African trypanosomiasis is a fatal parasitic infection caused by the protozoan Trypanosoma brucei. The development of novel antitrypanosomal agents is urgently needed. Here …
Number of citations: 23 www.sciencedirect.com
G Moreno-Sanz, A Duranti, L Melzig… - Journal of medicinal …, 2013 - ACS Publications
The peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor URB937 (3, cyclohexylcarbamic acid 3′-carbamoyl-6-hydroxybiphenyl-3-yl ester) is extruded from the brain and …
Number of citations: 26 pubs.acs.org

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